(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 849052-25-1
VCID: VC2454759
InChI: InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3
SMILES: B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O
Molecular Formula: C14H14BClO3
Molecular Weight: 276.52 g/mol

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid

CAS No.: 849052-25-1

Cat. No.: VC2454759

Molecular Formula: C14H14BClO3

Molecular Weight: 276.52 g/mol

* For research use only. Not for human or veterinary use.

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid - 849052-25-1

Specification

CAS No. 849052-25-1
Molecular Formula C14H14BClO3
Molecular Weight 276.52 g/mol
IUPAC Name [4-[(4-chloro-3-methylphenoxy)methyl]phenyl]boronic acid
Standard InChI InChI=1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3
Standard InChI Key OUKUADBAEFEIGP-UHFFFAOYSA-N
SMILES B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O
Canonical SMILES B(C1=CC=C(C=C1)COC2=CC(=C(C=C2)Cl)C)(O)O

Introduction

Chemical Identity and Structural Characteristics

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid is characterized by the following properties:

PropertyValue
CAS Number849052-25-1
Molecular FormulaC14H14BClO3
Molecular Weight276.52 g/mol
SMILES StringCc1cc(OCc2ccc(cc2)B(O)O)ccc1Cl
InChI1S/C14H14BClO3/c1-10-8-13(6-7-14(10)16)19-9-11-2-4-12(5-3-11)15(17)18/h2-8,17-18H,9H2,1H3
InChI KeyOUKUADBAEFEIGP-UHFFFAOYSA-N

The compound consists of a 4-chloro-3-methylphenoxy group linked to a phenylboronic acid moiety through a methylene bridge. The boronic acid functional group (B(OH)2) is attached at the para position of the phenyl ring, while the methylene-linked 4-chloro-3-methylphenoxy substituent provides specific steric and electronic properties to the molecule .

Structural Isomers and Related Compounds

An important structural isomer of this compound is 3-[(4-Chloro-3-methylphenoxy)methyl]phenylboronic acid (CAS: 1072951-91-7), which differs in the position of the boronic acid group (meta instead of para) . This positional isomerism significantly affects the reactivity and application profiles of these compounds in organic synthesis and medicinal chemistry.

Physical and Chemical Properties

Physical Characteristics

PropertyDescription
Physical StateSolid
ColorTypically white to off-white
Minimum Purity95% (Commercial grade)
SolubilitySoluble in common organic solvents like methanol (based on similar boronic acids)

Chemical Reactivity

Like other arylboronic acids, this compound exhibits characteristic reactivity patterns:

  • It participates effectively in Suzuki-Miyaura coupling reactions with aryl halides, enabling C-C bond formation

  • The boronic acid functional group can undergo transesterification with diols to form boronate esters

  • It can participate in Chan-Lam coupling reactions for C-N, C-O, and C-S bond formation

  • The compound may contain varying amounts of anhydride forms, which is typical for boronic acids

Spectroscopic Data

Although complete spectroscopic data for this specific compound is limited in the available sources, related boronic acids exhibit characteristic spectral features:

  • In 1H NMR, the boronic acid protons typically appear as broad signals in the range of δ 4-5 ppm

  • The aromatic protons show characteristic patterns in the δ 7-8 ppm region

  • The methylene bridge protons generally appear as a singlet around δ 5 ppm

Synthesis and Production Methods

Synthetic Routes

The synthesis of (4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid can be achieved through several routes:

  • Williamson Ether Synthesis Route:

    • Starting with 4-chloro-3-methylphenol and 4-(bromomethyl)phenylboronic acid (or its protected forms)

    • Base-mediated ether formation followed by deprotection if protected boronic esters were used

  • Borylation Route:

    • Synthesis of 4-((4-chloro-3-methylphenoxy)methyl)bromobenzene followed by metal-catalyzed borylation

    • Conversion of the boronic ester to the free acid through hydrolysis

  • Suzuki-Miyaura Coupling:

    • This reaction itself can be used in the synthesis of derivatives of this compound

    • The coupling of 4-chloro-3-methylphenol derivatives with appropriate boronic acid partners

Industrial Production

Commercial production typically involves optimized versions of the laboratory-scale syntheses mentioned above. The compound is produced in various grades with minimum purity standards of approximately 95% . Current availability suggests production scales may be limited, as the compound is noted to have 20-day lead times for delivery from some suppliers .

Applications in Chemical Research

Applications in Organic Synthesis

(4-((4-Chloro-3-methylphenoxy)methyl)phenyl)boronic acid serves as a valuable building block in organic synthesis due to its bifunctional nature:

  • Cross-Coupling Reactions: The boronic acid functionality enables Suzuki-Miyaura coupling reactions for the construction of complex biaryl systems.

  • Pharmaceutical Intermediate: The compound can be utilized in the synthesis of pharmaceutical candidates, particularly those requiring the specific substitution pattern it provides.

  • Material Science: Potential applications in the development of specialized materials and functional organic compounds.

Hazard TypeClassification
Environmental HazardAquatic Chronic 4
Skin HazardPotential skin irritant (based on similar compounds)
Eye HazardPotential eye irritant (based on similar compounds)
Storage ParameterRecommendation
Storage Class13 - Non Combustible Solids
Storage TemperatureRoom temperature, in a cool, dark place (based on boronic acid storage requirements)
Stability ConcernsMay form varying amounts of anhydride upon storage
Container TypeTightly sealed containers protected from moisture

Personal Protective Equipment

The following protective equipment is recommended when handling this compound:

  • Eye Protection: Eyeshields or safety glasses

  • Hand Protection: Chemical-resistant gloves

  • Respiratory Protection: Type N95 dust mask (US) or equivalent

  • General Precautions: Adequate ventilation, lab coat, and standard laboratory safety practices

SupplierPackage SizeLead TimeNotes
Kemix250mg20 daysMinimum purity 95%
Kemix1g20 daysMinimum purity 95%
Santa CruzNot specifiedNot specifiedAvailable for research purposes

The extended lead times suggest limited stock availability and possibly production on-demand rather than continuous manufacturing.

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